molecular formula C8H7BrN2O2 B3089291 (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide CAS No. 1191245-18-7

(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide

Cat. No.: B3089291
CAS No.: 1191245-18-7
M. Wt: 243.06 g/mol
InChI Key: KRUQMJREXXFSBT-YHYXMXQVSA-N
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Description

“(2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide” is a chemical compound with the molecular formula C8H7BrN2O2 . It has a molecular weight of 243.06 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group (a benzene ring with a bromine atom) and a hydroxyiminoacetamide group . The exact spatial arrangement of these groups would depend on the specific isomer of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 243.06 and a molecular formula of C8H7BrN2O2 . More specific physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and may not be available without experimental data.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

  • Study Focus: N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. The study by (Magadum & Yadav, 2018) highlights its chemoselective monoacetylation using Novozym 435 catalyst, emphasizing its significance in drug synthesis.

Mass Spectral Analysis of Derivatives

  • Research on Mass Spectra: A study by (Kallury et al., 1978) on 13 2-hydroxyimino-N-aryl acetamides, including derivatives of (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide, provides insights into the mechanisms of ion formation, crucial for analytical chemistry.

Antioxidant Properties and Mechanisms

  • Free Radical Scavenging Activity: The compound BHMA, a derivative of this compound, exhibits potent free radical scavenging activity, as reported in (Boudebbous et al., 2021). This research is significant for understanding its potential in oxidative stress-related conditions.

Pharmacological Properties of Acetamide Derivatives

  • Synthesis and Assessment of Derivatives: A study by (Rani et al., 2016) presents the synthesis of new acetamide derivatives, including those related to this compound, showing their potential as cytotoxic and anti-inflammatory agents.

Rearrangement in Chemical Synthesis

  • Chemical Rearrangement: Research on N-benzyl-2-cyano-2-(hydroxyimino)acetamide by (Darling & Chen, 1978) discusses the formation of unexpected products through Beckmann-type rearrangement, highlighting the compound's role in synthetic chemistry.

Synthesis of Novel Antioxidant Compounds

  • Antioxidant Activity of Novel Compounds: A study by (Gopi & Dhanaraju, 2020) on N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl acetamide derivatives, related to the compound , shows considerable antioxidant activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide involves the conversion of 2-bromobenzaldehyde to 2-bromoacetophenone, followed by reaction with hydroxylamine to form the corresponding oxime. The oxime is then reacted with acetic anhydride to form the N-acetyl derivative, which is subsequently hydrolyzed to yield the target compound.", "Starting Materials": [ "2-bromobenzaldehyde", "hydroxylamine hydrochloride", "acetic anhydride", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-bromobenzaldehyde to 2-bromoacetophenone", "2-bromobenzaldehyde is treated with acetic anhydride and sodium hydroxide in ethanol to yield 2-bromoacetophenone.", "Step 2: Formation of oxime", "2-bromoacetophenone is reacted with hydroxylamine hydrochloride in ethanol to form the corresponding oxime.", "Step 3: Formation of N-acetyl derivative", "The oxime is then reacted with acetic anhydride in acetic acid to form the N-acetyl derivative.", "Step 4: Hydrolysis", "The N-acetyl derivative is hydrolyzed with sodium hydroxide to yield the target compound, (2E)-N-(2-bromophenyl)-2-(hydroxyimino)acetamide." ] }

CAS No.

1191245-18-7

Molecular Formula

C8H7BrN2O2

Molecular Weight

243.06 g/mol

IUPAC Name

(2Z)-N-(2-bromophenyl)-2-hydroxyiminoacetamide

InChI

InChI=1S/C8H7BrN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5-

InChI Key

KRUQMJREXXFSBT-YHYXMXQVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=N\O)Br

SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)Br

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=NO)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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